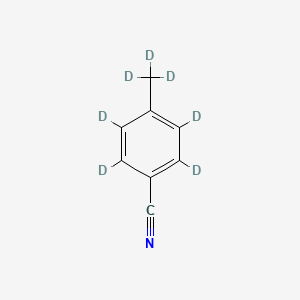

P-Tolunitrile-D7

Description

Properties

Molecular Formula |

C8H7N |

|---|---|

Molecular Weight |

124.19 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzonitrile |

InChI |

InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChI Key |

VCZNNAKNUVJVGX-AAYPNNLASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Ortho and Meta Derivatives

p-Tolunitrile vs. o-Tolunitrile and m-Tolunitrile

The positional isomerism of the methyl and nitrile groups significantly impacts physicochemical properties:

- Key Differences :

- Boiling Points : The para isomer (p-Tolunitrile) has a higher boiling point than the ortho isomer due to symmetrical molecular packing, reducing intermolecular repulsion .

- Reactivity : The ortho isomer’s steric hindrance near the nitrile group reduces its reactivity in nucleophilic substitutions compared to the para isomer .

Deuterated Derivatives

Deuteration introduces isotopic effects:

- p-Tolunitrile-D7 vs. o-Tolunitrile-D7 : Both have molecular formula C₈D₇N but differ in substitution patterns. The deuterated para isomer is preferred in NMR due to its symmetrical structure, which simplifies spectral interpretation .

- Synthetic Utility: Deuterated isomers are used as internal standards in MS to quantify non-deuterated analogs via mass-shift detection .

Functional Group Analogs: Nitriles and Acyl Chlorides

m-Toluoyl Chloride

Isotopic vs. Non-Deuterated Compounds

²General values for C-D vs. C-H bonds.

Q & A

Q. How should researchers design controls to isolate isotope-specific effects in this compound experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.